molecular formula C18H14N4O2 B8109762 3-(1-Benzyl-1H-Imidazol-4-Yl)Imidazo[1,5-A]Pyridine-1-Carboxylic Acid

3-(1-Benzyl-1H-Imidazol-4-Yl)Imidazo[1,5-A]Pyridine-1-Carboxylic Acid

Cat. No.: B8109762
M. Wt: 318.3 g/mol
InChI Key: WXOSJJCXTYSVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Benzyl-1H-Imidazol-4-Yl)Imidazo[1,5-A]Pyridine-1-Carboxylic Acid is a complex heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyl-1H-Imidazol-4-Yl)Imidazo[1,5-A]Pyridine-1-Carboxylic Acid typically involves multi-step reactions. One common method includes the condensation of benzyl imidazole with a suitable pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-1H-Imidazol-4-Yl)Imidazo[1,5-A]Pyridine-1-Carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

3-(1-Benzyl-1H-Imidazol-4-Yl)Imidazo[1,5-A]Pyridine-1-Carboxylic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-1H-Imidazol-4-Yl)Imidazo[1,5-A]Pyridine-1-Carboxylic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzyl-1H-Imidazol-4-Yl)Imidazo[1,5-A]Pyridine-1-Carboxylic Acid is unique due to its combined imidazole and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds .

Properties

IUPAC Name

3-(1-benzylimidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-18(24)16-15-8-4-5-9-22(15)17(20-16)14-11-21(12-19-14)10-13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOSJJCXTYSVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)C3=NC(=C4N3C=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.